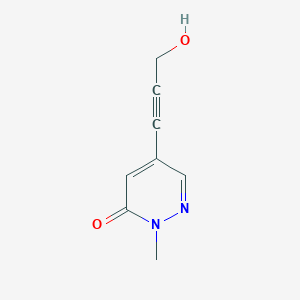

5-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyridazin-3(2H)-one

Description

Properties

CAS No. |

825634-10-4 |

|---|---|

Molecular Formula |

C8H8N2O2 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

5-(3-hydroxyprop-1-ynyl)-2-methylpyridazin-3-one |

InChI |

InChI=1S/C8H8N2O2/c1-10-8(12)5-7(6-9-10)3-2-4-11/h5-6,11H,4H2,1H3 |

InChI Key |

FYNWVYUQIXEWCI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C=C(C=N1)C#CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyridazin-3(2H)-one typically involves the reaction of 2-methylpyridazin-3(2H)-one with propargyl alcohol under specific conditions. The reaction is often catalyzed by palladium or copper catalysts in the presence of a base such as diisopropylamine. The reaction mixture is stirred at room temperature until completion, as determined by thin-layer chromatography (TLC) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The triple bond in the propynyl group can be reduced to a double or single bond.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

Oxidation: Formation of 5-(3-Oxoprop-1-yn-1-yl)-2-methylpyridazin-3(2H)-one.

Reduction: Formation of 5-(3-Hydroxyprop-1-en-1-yl)-2-methylpyridazin-3(2H)-one or 5-(3-Hydroxypropyl)-2-methylpyridazin-3(2H)-one.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyridazin-3(2H)-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The hydroxypropynyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The pyridazine ring can also interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: Chloro substituents (e.g., in compound 4) undergo nucleophilic substitution and hydrodeiodination under acidic conditions, enabling further derivatization . In contrast, the hydroxypropynyl group in the target compound may participate in click chemistry or oxidation reactions due to its terminal alkyne and hydroxyl moieties. Piperidinyl and dimethylamino groups (compounds 7b and 16) enhance solubility and modulate binding affinity in biological systems .

Biological Activity: ^11C-CHDI-180R demonstrates high affinity (1–3 nM) for mutant huntingtin protein aggregates, making it a valuable tool for PET imaging in Huntington’s disease . Compound 7b, with a dimethylamino group, may exhibit altered pharmacokinetics compared to the hydroxypropynyl derivative due to differences in hydrogen-bonding capacity and lipophilicity .

Synthetic Strategies: Palladium-mediated coupling (e.g., Heck reactions) is employed for introducing aryl or amino groups (compound 160 in ) . Friedel-Crafts alkylation and hydrazine-mediated cyclization are used for synthesizing halogenated pyridazinones (compound 4 in ) .

Notes

- Reactivity Contrasts: The hydroxypropynyl group’s terminal alkyne may offer orthogonal reactivity compared to halogen or amino substituents, enabling selective modifications in drug discovery pipelines.

- Biological Potential: While the target compound lacks direct activity data, structural analogs like ^11C-CHDI-180R highlight the therapeutic relevance of pyridazinones in neurodegenerative diseases .

- Synthetic Challenges : Introducing sterically bulky groups (e.g., benzooxazolyl) requires optimized coupling conditions, whereas smaller substituents (e.g., chloro) are more straightforward to install .

Biological Activity

5-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyridazin-3(2H)-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 825634-10-4

The biological activity of this compound is believed to involve interactions with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways relevant to inflammation, cancer, and other diseases. However, detailed studies are needed to elucidate the specific mechanisms involved.

Antimicrobial Activity

Research has indicated that derivatives of pyridazinone compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the structure can enhance antifungal and antibacterial activities against various pathogens.

| Compound | Activity Type | Target Pathogen | IC (µg/mL) |

|---|---|---|---|

| This compound | Antifungal | Fusarium oxysporum | 12.83 |

| Other derivatives | Antibacterial | Escherichia coli | 17.00 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases.

Case Study 1: Antifungal Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several pyridazinone derivatives and tested their antifungal efficacy. Among these, this compound displayed promising results against Fusarium species, with an IC comparable to established antifungal agents .

Case Study 2: Anti-inflammatory Effects

A recent investigation focused on the anti-inflammatory effects of the compound in a mouse model of arthritis. The results showed a significant reduction in swelling and pain when treated with this compound, indicating its potential for treating inflammatory conditions .

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. Modifications at the 2-position or alterations in the side chains can significantly affect its potency against microbial strains and inflammatory pathways.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, making it a suitable candidate for further development. However, detailed pharmacokinetic profiling is necessary to understand its bioavailability and metabolic pathways fully.

Q & A

Q. What are the established synthetic routes for 5-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyridazin-3(2H)-one and its derivatives?

- Methodological Answer: The compound can be synthesized via Friedel-Crafts reactions followed by hydrazine hydrate treatment to form the pyridazinone core. Subsequent alkylation with dimethyl sulfate in methanol-water yields N-methylated derivatives. For example, 5-chloro-6-aryl-substituted precursors are reacted with amines (e.g., dimethylamine) under high-temperature conditions in ethanol to introduce functional groups at the 5-position . Optimization of reaction time and solvent polarity is critical for yield improvement.

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

- Methodological Answer:

- 1H/13C NMR : Essential for confirming substitution patterns and stereochemistry. For instance, singlet peaks for methyl groups (δ ~3.6 ppm) and aromatic protons (δ 7.3–7.5 ppm) help identify substituent positions .

- IR Spectroscopy : Detects functional groups like hydroxyl (ν ~3444 cm⁻¹) and carbonyl (ν ~1636 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns, particularly for halogenated derivatives.

Advanced Research Questions

Q. How do substituents at the 5- and 6-positions influence isomerization and cyclization behavior in pyridazinone derivatives?

- Methodological Answer: Electron-withdrawing groups (e.g., Cl at C5) enhance electrophilicity, promoting nucleophilic substitution or cyclization. For example, 6-aryl substituents (e.g., 2,4-dichlorophenyl) stabilize intermediates during tert-amino effect studies, directing isomerization pathways. Computational modeling (DFT) combined with kinetic analysis (e.g., monitoring reaction progress via HPLC) can map substituent effects on reaction mechanisms .

Q. How can contradictions in spectral data (e.g., NMR shifts, IR bands) arising from synthetic variations be resolved?

- Methodological Answer:

- Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts).

- Crystallographic analysis : Use single-crystal X-ray diffraction (via SHELX or WinGX ) to resolve ambiguities in substituent orientation.

- Isotopic labeling : Introduce deuterium at specific positions to clarify coupling patterns in NMR .

Q. What experimental strategies mitigate challenges in crystallizing pyridazinone derivatives for structural studies?

- Methodological Answer:

- Solvent screening : Use mixed solvents (e.g., chloroform/ethyl acetate) to optimize crystal growth.

- Temperature gradients : Slow cooling from 100°C to room temperature enhances lattice formation.

- Additives : Small molecules (e.g., triethylamine) can reduce π-π stacking interference during crystallization .

Q. What role does this compound play in studying neurodegenerative disease mechanisms?

- Methodological Answer: Radiolabeled analogs (e.g., ^11C-CHDI-180R) act as PET tracers for mutant huntingtin (mHTT) aggregates in Huntington’s disease. Key steps include:

Q. How does this compound inhibit biofilm formation?

- Methodological Answer: The compound disrupts quorum sensing by interfering with autoinducer-2 (AI-2) signaling. Experimental protocols include:

- Oxidoreductase assays : Measure NADH depletion to quantify enzyme inhibition.

- Biofilm quantification : Use crystal violet staining in Pseudomonas aeruginosa models.

- SAR studies : Modify the hydroxypropynyl group to enhance binding to LuxS enzymes .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly between halogenated and non-halogenated derivatives?

- Methodological Answer: Halogenated precursors (e.g., 5-chloro derivatives) exhibit slower reaction kinetics due to steric hindrance and electron withdrawal, reducing nucleophilic substitution efficiency. Yield discrepancies can be addressed by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.